![molecular formula C7H13ClN2O B3078633 (2-Isopropyloxazol-4-yl)methanamine hydrochloride CAS No. 1052546-96-9](/img/structure/B3078633.png)
(2-Isopropyloxazol-4-yl)methanamine hydrochloride
Overview
Description
“(2-Isopropyloxazol-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H13ClN2O . It has an average mass of 176.644 Da and a mono-isotopic mass of 176.071640 Da .
Molecular Structure Analysis
The molecular structure of “(2-Isopropyloxazol-4-yl)methanamine hydrochloride” consists of 7 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Scaffold for Stabilizing Parallel Turn Conformations
A study by Bucci et al. (2018) discussed the design of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, a diamino derivative aimed at stabilizing parallel turn conformations in peptides. This compound was synthesized via a [1,3]-dipolar cycloaddition reaction, demonstrating its potential in the stabilization of specific peptide structures (Bucci et al., 2018).
Synthesis and Characterization
Shimoga et al. (2018) reported on the synthesis and characterization of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, achieved through a high-yielding reaction and characterized using various spectroscopic techniques. This work illustrates the synthetic strategies and characterization methods applicable to similar compounds (Shimoga et al., 2018).
Functional Models for Methane Monooxygenases
A study by Sankaralingam and Palaniandavar (2014) explored diiron(III) complexes of tridentate 3N ligands as functional models for methane monooxygenases. The effect of the capping ligand on the hydroxylation of alkanes was investigated, highlighting the application of such compounds in modeling enzymatic reactions and understanding their mechanisms (Sankaralingam & Palaniandavar, 2014).
Novel Multicomponent Synthesis
Galli et al. (2019) developed a novel one-pot multicomponent reaction for synthesizing substituted imidazopyrazines. This methodology showcased the versatility and efficiency of using amine derivatives in multicomponent reactions to obtain heterocyclic compounds with potential applications in various fields of chemistry (Galli et al., 2019).
Mechanism of Action
Target of Action
Methenamine, a compound with a similar structure, is known to be a urinary tract antiseptic and antibacterial drug . It is used for the prophylaxis and treatment of frequently recurring urinary tract infections requiring long-term therapy .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Methenamine, a structurally similar compound, is known to exert its antibacterial effect through the release of formaldehyde in acidic urine .
Pharmacokinetics
It is known that the ingestion of a 1-gram dose of methenamine hippurate, a similar compound, produces antibacterial activity in the urine within half an hour . Administration of 1 g twice daily produces continuous antibacterial activity in the urine .
Result of Action
Methenamine, a structurally similar compound, is known to exert its antibacterial effect through the release of formaldehyde in acidic urine . This results in the inhibition of bacterial growth, thereby preventing urinary tract infections .
properties
IUPAC Name |
(2-propan-2-yl-1,3-oxazol-4-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJYWQGFEKGXFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CO1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isopropyloxazol-4-yl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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